3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole
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Overview
Description
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Substitution with Methoxyphenyl and Methylsulfinylphenyl Groups: The final steps involve the substitution reactions where the pyrazole ring is functionalized with methoxyphenyl and methylsulfinylphenyl groups using appropriate aryl halides and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aryl halides, coupling reagents like palladium catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of difluoromethyl-reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is known to enhance binding affinity and metabolic stability, while the methoxyphenyl and methylsulfinylphenyl groups contribute to the overall pharmacophore, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-4-methoxyphenylpyrazole: Lacks the methylsulfinylphenyl group, resulting in different chemical properties.
1-(4-Methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Lacks the difluoromethyl group, affecting its biological activity.
3-(Difluoromethyl)-1-(4-methoxyphenyl)pyrazole: Lacks the methylsulfinylphenyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups in 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
151506-44-4 |
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Molecular Formula |
C18H16F2N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI Key |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
151507-21-0 151507-22-1 151506-44-4 |
|
Synonyms |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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